molecular formula C13H17NO4 B6316597 Methyl 3-(cbz-amino)butanoate CAS No. 121054-27-1

Methyl 3-(cbz-amino)butanoate

Cat. No.: B6316597
CAS No.: 121054-27-1
M. Wt: 251.28 g/mol
InChI Key: HSKIGKMMMZQYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cbz-amino)butanoate, also known as methyl 3-{[(benzyloxy)carbonyl]amino}butanoate, is a chemical compound with the molecular formula C13H17NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a carbobenzyloxy (cbz) protecting group, which is used to protect the amino group during chemical reactions .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Methyl 3-(Cbz-amino)butanoate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. These interactions can influence the function and behavior of these biomolecules, potentially altering biochemical reactions .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. This compound can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(cbz-amino)butanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl 3-aminobutanoate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cbz-amino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces free amines .

Scientific Research Applications

Methyl 3-(cbz-amino)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(cbz-amino)butanoate primarily involves its role as a protecting group for amino acids. The cbz group protects the amino group from unwanted reactions during synthesis. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions, such as catalytic hydrogenation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(boc-amino)butanoate: Similar to methyl 3-(cbz-amino)butanoate, but uses a tert-butoxycarbonyl (boc) protecting group.

    Methyl 3-(fmoc-amino)butanoate: Uses a fluorenylmethyloxycarbonyl (fmoc) protecting group.

    Methyl 3-(troc-amino)butanoate: Uses a trichloroethoxycarbonyl (troc) protecting group.

Uniqueness

This compound is unique due to its cbz protecting group, which offers specific advantages in terms of stability and ease of removal. The cbz group is particularly useful in peptide synthesis, where selective deprotection is required .

Properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIGKMMMZQYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462715
Record name METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112121-71-8
Record name METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.